molecular formula C12H13ClF3NO2 B2959909 Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate CAS No. 1260834-16-9

Tert butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate

Cat. No.: B2959909
CAS No.: 1260834-16-9
M. Wt: 295.69
InChI Key: UYCCGQCNJNKWEW-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate is a compound with the molecular formula C12H13ClF3NO2 and a molecular weight of 295.69 . It is a solid compound with low solubility .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate consists of a phenyl ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position. The phenyl ring is also attached to a carbamate group, which in turn is attached to a tert-butyl group .


Physical and Chemical Properties Analysis

Tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate is a solid compound with a predicted density of 1.320±0.06 g/cm3 and a predicted boiling point of 268.7±40.0 °C .

Mechanism of Action

While the specific mechanism of action for Tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate is not mentioned in the sources, it is noted that similar compounds have been used as drug candidates for the treatment of non-small cell lung cancer, inhibiting tumor growth and metastasis by acting on specific receptors on cancer cells .

Safety and Hazards

When handling and handling this compound, relevant laboratory and chemical safety regulations and precautions must be observed, such as wearing necessary protective equipment (gloves, glasses, etc.), avoiding inhalation, ingestion or contact with skin. In case of accidental exposure or discomfort, medical assistance should be sought immediately .

Properties

IUPAC Name

tert-butyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCCGQCNJNKWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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